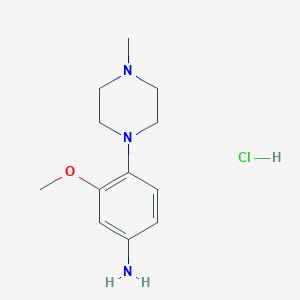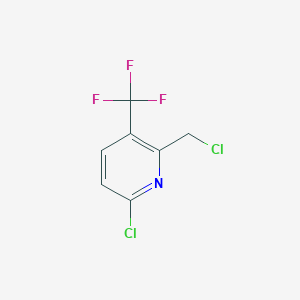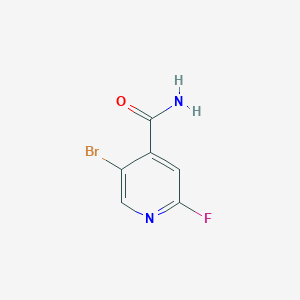
5-Bromo-2-fluoroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoroisonicotinamide is a chemical compound that belongs to the class of halogenated nicotinamides It is characterized by the presence of bromine and fluorine atoms attached to the isonicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoroisonicotinamide typically involves halogenation reactions. One common method is the bromination of 2-fluoroisonicotinamide using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial synthesis of 2-fluoroisonicotinamide followed by bromination. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoroisonicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamides, biaryl compounds, and other halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoroisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoroisonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but lacks the amide group.
5-Bromo-2-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-4-fluoro-2-methylaniline: Has a different substitution pattern and functional groups.
Uniqueness
5-Bromo-2-fluoroisonicotinamide is unique due to the presence of both bromine and fluorine atoms on the isonicotinamide core. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Its specific structure makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C6H4BrFN2O |
|---|---|
Peso molecular |
219.01 g/mol |
Nombre IUPAC |
5-bromo-2-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) |
Clave InChI |
BHBZYCAOFGUEPA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
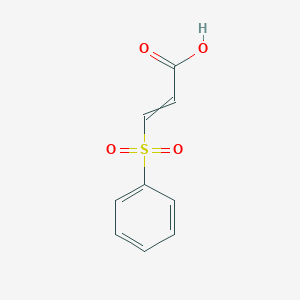
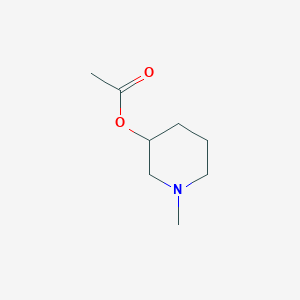
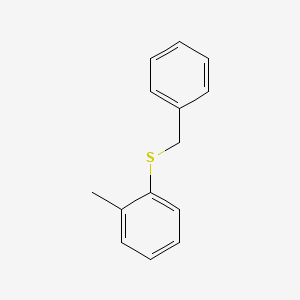
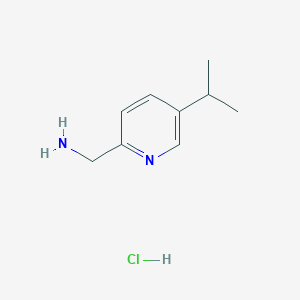
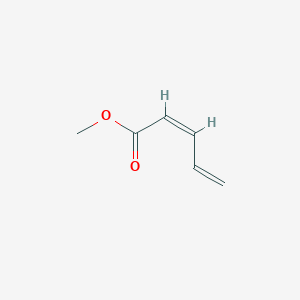
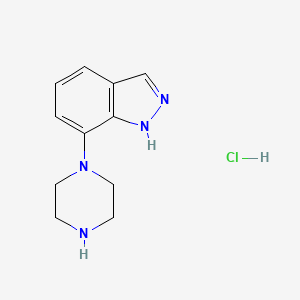
![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
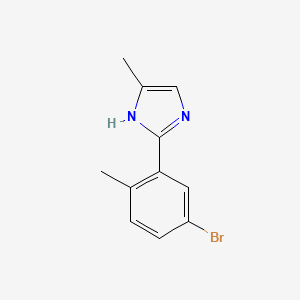
![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
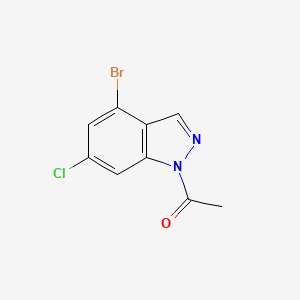
![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
